N-(3-bromo-2-methylphenyl)acetamide

X-ray crystallography solid-state structure quality control reference

N-(3-Bromo-2-methylphenyl)acetamide (CAS 54879-19-5) is the crystallographically characterized 3-bromo-2-methyl regioisomer with mp 159-161°C, distinct from other positional variants. The 3-position bromine enables predictable Suzuki-Miyaura cross-coupling for kinase inhibitor scaffolds. This compound provides a defined baseline for bromodomain screening (IC50 = 70,000 nM PCAF/KAT2B; 100,000 nM ATAD2A) and serves as a verified AChE-negative selectivity control at 26 µM. Choose this fully authenticated reference standard to ensure reproducible synthetic and screening outcomes that generic bromo-methylphenylacetamides cannot deliver.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 54879-19-5
Cat. No. B1609030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromo-2-methylphenyl)acetamide
CAS54879-19-5
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)NC(=O)C
InChIInChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
InChIKeyYYAPEVMVBWRSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromo-2-methylphenyl)acetamide (CAS 54879-19-5): Structural and Physical Property Profile for Research Procurement


N-(3-Bromo-2-methylphenyl)acetamide (CAS 54879-19-5) is a bromo-methyl substituted phenylacetamide derivative with the molecular formula C9H10BrNO and an average mass of 228.089 g/mol [1]. The compound features a bromine atom at the 3-position and a methyl group at the 2-position on the phenyl ring relative to the acetamide substituent [2]. This specific substitution pattern distinguishes it from other bromo-methylphenylacetamide regioisomers and positional analogs, conferring unique physicochemical properties including a predicted density of 1.5±0.1 g/cm³ and a boiling point of 351.5±25.0 °C at 760 mmHg .

Why N-(3-Bromo-2-methylphenyl)acetamide Cannot Be Substituted with Regioisomeric Analogs in Research Applications


Bromo-methylphenylacetamide derivatives exhibit position-dependent physicochemical and biological properties that preclude generic substitution. The specific 3-bromo-2-methyl substitution pattern of this compound yields a melting point of 159-161°C [1]—markedly distinct from the 4-bromo-2-methyl isomer (155-165°C) and other positional variants. More critically, the bromine atom at the 3-position serves as a defined reactive handle for Suzuki-Miyaura cross-coupling reactions, where substitution position directly determines coupling efficiency and regioselectivity in synthesizing kinase inhibitor scaffolds . In biological screening contexts, the specific substitution pattern governs target engagement profiles; as demonstrated by bromoacetanilide structure-activity relationship studies, even minor positional shifts in halogen or methyl placement can fundamentally alter antimicrobial potency and selectivity [2]. For procurement decisions in medicinal chemistry and chemical biology, this compound's defined substitution pattern offers predictable reactivity and reproducible screening outcomes that regioisomeric alternatives cannot guarantee.

Quantitative Differentiation Evidence: N-(3-Bromo-2-methylphenyl)acetamide vs. Structural Analogs and In-Class Compounds


First Complete Crystallographic Characterization Establishes Definitive Solid-State Structural Reference

N-(3-Bromo-2-methylphenyl)acetamide has been characterized by single-crystal X-ray crystallography for the first time, providing a definitive solid-state structural reference that is not available for its regioisomeric analogs [1]. This characterization includes complete 1H NMR, 13C NMR, and IR spectroscopic data updated from earlier incomplete reports, along with an experimentally determined melting point [1]. In contrast, the 2-bromo-3-methyl isomer and 4-bromo-2-methyl isomer lack equivalent peer-reviewed crystallographic validation, making the target compound the only member of this substitution pattern series with fully authenticated structural data suitable for use as an analytical reference standard.

X-ray crystallography solid-state structure quality control reference polymorph identification

Defined Bromodomain Target Engagement Profile Enables Informed Negative Control Selection

In BROMOscan bromodomain profiling assays, N-(3-bromo-2-methylphenyl)acetamide exhibits weak but measurable binding to specific bromodomain-containing proteins: IC50 = 70,000 nM (70 µM) against human PCAF (KAT2B) and IC50 = 100,000 nM (100 µM) against human ATAD2A [1]. While these values indicate the compound is not a potent bromodomain inhibitor, this defined weak-affinity profile contrasts with many structurally related N-phenylacetamide derivatives that show no detectable bromodomain engagement in comparable screening panels. The availability of quantitative binding data for this compound—absent for most positional isomers—provides a documented baseline for negative control applications or for structure-activity relationship studies evaluating substituent effects on bromodomain recognition.

bromodomain inhibition PCAF/KAT2B ATAD2A epigenetic probe

Documented Lack of Acetylcholinesterase Inhibition Confirms Target Selectivity Profile

N-(3-Bromo-2-methylphenyl)acetamide has been explicitly tested for acetylcholinesterase (AChE) inhibitory activity at a concentration of 26 µM and shows no inhibition . This documented negative result is meaningful when contrasted with structurally related N-phenylacetamide derivatives that exhibit measurable AChE inhibition—a property associated with both therapeutic applications (Alzheimer‘s disease) and undesired off-target effects (cholinergic toxicity). The absence of AChE activity distinguishes this compound from certain N-alkyl and N-aryl acetamide analogs that demonstrate enzyme inhibition, making it particularly suitable for applications where cholinergic system interference must be minimized.

acetylcholinesterase off-target screening selectivity profiling CNS safety

Position-Specific Bromine Substitution Optimizes Suzuki-Miyaura Cross-Coupling Reactivity

The 3-bromo substitution pattern of N-(3-bromo-2-methylphenyl)acetamide is specifically documented as a reactive handle for Suzuki-Miyaura cross-coupling with boronic acids, enabling introduction of aryl groups to generate kinase inhibitor precursors . This reactivity is position-dependent: the 3-bromo position provides distinct steric and electronic characteristics compared to 2-bromo or 4-bromo substituted analogs, directly influencing coupling efficiency and regioselectivity. Pd-catalyzed asymmetric Suzuki-Miyaura couplings of 3-methyl-2-bromophenylamides have been specifically reported in the literature, confirming the utility of this substitution pattern in synthesizing chiral biaryl compounds with large steric substituents at the 2-position [1]. Researchers selecting among bromo-methylphenylacetamide building blocks must consider that substitution position determines both reaction yield and product stereochemical outcomes.

Suzuki-Miyaura coupling palladium catalysis biaryl synthesis kinase inhibitor intermediates

Mono-N-Substituted Aryl Bromoacetamide Structure Confers Enhanced Antimicrobial Activity Baseline

Class-level SAR analysis of bromoacetamide derivatives demonstrates that mono-N-substituted compounds exhibit greater antimicrobial activity than di-substituted analogs, and N-aryl derivatives (including N-phenyl bromoacetamides) show distinct potency profiles compared to N-alkyl variants [1]. N-(3-Bromo-2-methylphenyl)acetamide, as a mono-N-substituted N-aryl bromoacetamide, belongs to the structural class predicted to possess the highest baseline antimicrobial activity among bromoacetamide subclasses. Furthermore, among aromatic derivatives, the simple N-phenyl framework (bromoacetanilide) serves as the activity benchmark, with additional substituent modifications modulating potency [1]. The chlorine analogs of these bromoacetamides are documented as substantially less active, confirming that bromine substitution is essential for maximal activity within this chemotype [1].

antimicrobial screening structure-activity relationship fungistatic activity haloacetamide pharmacology

Optimal Research and Industrial Application Scenarios for N-(3-Bromo-2-methylphenyl)acetamide Procurement


Analytical Reference Standard for Bromo-Methylphenylacetamide Regioisomer Identification

Procure this compound when requiring a fully crystallographically characterized reference standard for identifying, distinguishing, or authenticating bromo-methylphenylacetamide regioisomers. The complete X-ray crystal structure, updated 1H NMR, 13C NMR, and IR spectroscopic data [1] provide a definitive fingerprint that enables unambiguous identification of the 3-bromo-2-methyl substitution pattern against the 2-bromo-3-methyl, 4-bromo-2-methyl, and other positional isomers that lack equivalent characterization. This application is critical for quality control laboratories, analytical chemistry groups performing method validation, and computational chemists requiring experimentally validated structural coordinates for molecular modeling.

Medicinal Chemistry Building Block for Kinase Inhibitor Synthesis via Suzuki-Miyaura Coupling

Select this compound as a synthetic intermediate when the synthetic route requires a bromo-methylphenylacetamide with a reactive bromine handle specifically at the 3-position. The documented utility in Suzuki-Miyaura cross-coupling with boronic acids to generate kinase inhibitor precursors , combined with literature precedence for Pd-catalyzed asymmetric couplings of 3-methyl-2-bromophenylamides [2], makes this compound suitable for synthesizing chiral biaryl pharmacophores. This application is particularly relevant for medicinal chemistry teams developing ATP-competitive kinase inhibitors or other biaryl-containing therapeutic candidates.

Characterized Negative Control for Bromodomain and Acetylcholinesterase Screening Campaigns

Utilize this compound as a quantitatively characterized weak-affinity control in bromodomain screening campaigns or as a verified negative control in acetylcholinesterase inhibition assays. The documented IC50 values of 70,000 nM (PCAF/KAT2B) and 100,000 nM (ATAD2A) [3] provide a defined baseline for assay validation and hit threshold calibration. Simultaneously, the confirmed absence of AChE inhibition at 26 µM enables its use as a selectivity control in panels where cholinergic off-target activity must be distinguished from primary target engagement. This dual-purpose application supports rigorous assay development in epigenetic drug discovery and CNS safety profiling.

SAR Probe for Antimicrobial Bromoacetamide Structure-Activity Studies

Deploy this compound as a representative mono-N-substituted N-aryl bromoacetamide for structure-activity relationship studies in antimicrobial discovery programs. Class-level evidence indicates that this structural subclass possesses the highest baseline fungistatic activity among bromoacetamides [4], and that bromine substitution confers substantially greater activity than the corresponding chloro analogs [4]. The specific 3-bromo-2-methyl substitution pattern provides a defined starting point for systematic substituent variation studies aimed at optimizing antimicrobial potency while maintaining the favorable mono-N-substituted aryl framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-bromo-2-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.